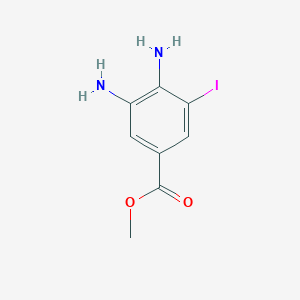

Methyl 3,4-diamino-5-iodobenzoate

Description

Methyl 3,4-diamino-5-iodobenzoate (CAS: 1258940-57-6) is a substituted benzoate ester with a molecular weight of 292.08 g/mol and a purity of 98% . The compound features a methyl ester group at the carboxyl position, iodine at the 5th position, and amino groups at the 3rd and 4th positions of the benzene ring. These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Notably, it is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

Molecular Formula |

C8H9IN2O2 |

|---|---|

Molecular Weight |

292.07 g/mol |

IUPAC Name |

methyl 3,4-diamino-5-iodobenzoate |

InChI |

InChI=1S/C8H9IN2O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,10-11H2,1H3 |

InChI Key |

IKXOBQPWZCCWKP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)I)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 3,4-diamino-5-iodobenzoate, we compare it with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Comparisons

Methyl 3-amino-4-hydroxy-5-iodobenzoate (CAS: 597562-25-9)

- Substituents: Replaces one amino group (NH₂) with a hydroxyl (OH) at the 4th position.

- Molecular Weight : 293.06 g/mol .

Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate

- Substituents : Contains hydroxyl groups (2nd and 4th positions) and an amide-linked isobutyryl group (5th position) .

- Impact: The amide group enhances stability and hydrogen-bonding networks, as observed in its crystallographic studies. This contrasts with Methyl 3,4-diamino-5-iodobenzoate’s amino groups, which may participate in nucleophilic reactions .

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

- Structure : Polycyclic diterpene backbone with a methyl ester group .

- Molecular Weight: Typically >300 g/mol, larger than Methyl 3,4-diamino-5-iodobenzoate.

- Applications: Used in resins and natural product chemistry, differing from the pharmaceutical focus of amino-iodo benzoates .

Molecular Weight and Physicochemical Properties

Key Research Findings and Challenges

- Synthesis Challenges: The discontinued status of Methyl 3,4-diamino-5-iodobenzoate may relate to iodine’s steric bulk or sensitivity in amination reactions .

- Biological Potential: Amino-iodo benzoates are understudied compared to hydroxylated analogs (e.g., Methyl 3-amino-4-hydroxy-5-iodobenzoate), which have documented roles in derivatization for bioactive molecules .

- Structural Insights: Crystallographic data for related compounds (e.g., Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate) highlight the importance of hydrogen-bonding networks in stability, a feature less explored in Methyl 3,4-diamino-5-iodobenzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.